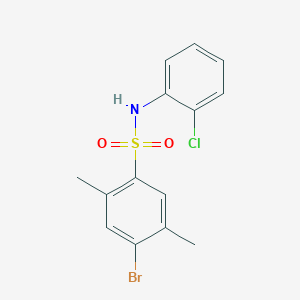

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO2S/c1-9-8-14(10(2)7-11(9)15)20(18,19)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQGSZGKUFGRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Bromination: The amino group is then brominated using bromine in acetic acid to introduce the bromine atom at the 4-position.

Chlorination: Finally, the chlorination of the phenyl ring is achieved using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products with different halogen or functional group substitutions.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Electronic Effects : The target compound’s bromine and chlorine substituents create electron-deficient regions, while methyl groups donate electrons. In contrast, the dimethoxyphenyl group in provides strong electron-donating effects, increasing ring electron density .

- Hydrogen Bonding : Sulfonamide groups (as in the target compound and ) exhibit stronger H-bonding capacity than amides () or imines (), influencing solubility and biological interactions.

Reactivity Descriptors (DFT Data) :

| Compound Type | Ionization Energy (eV) | Electron Affinity (eV) | Chemical Hardness (eV) |

|---|---|---|---|

| Target Compound (estimated) | ~8.2 | ~1.5 | ~3.3 |

| Thiophene-Aniline | 7.9 | 1.8 | 3.1 |

| Dimethoxyphenyl-Benzamide | 8.5 | 1.2 | 3.6 |

- The target compound’s intermediate chemical hardness suggests balanced reactivity, suitable for electrophilic substitutions.

Biological Activity

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound with potential biological activity primarily due to its structural characteristics, which allow it to interact with various biological targets. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), which is crucial for its biological activity. The presence of bromine and chlorine substituents may enhance its interaction with biological targets, potentially increasing its efficacy compared to other sulfonamides.

Chemical Structure:

- Molecular Formula: C₁₄H₁₄BrClN₁O₂S

- Molecular Weight: 359.69 g/mol

The primary mechanism through which this compound exerts its effects is the inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent.

Key Mechanisms:

- Inhibition of Dihydropteroate Synthase: Mimics PABA, leading to disrupted folic acid production.

- Potential Interaction with Other Targets: May influence various signaling pathways and cellular processes beyond antibacterial activity.

Biological Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. Its effectiveness against various bacterial strains has been documented in several studies.

Antibacterial Activity

A summary of antibacterial activity against common pathogens is provided in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 8 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The study found that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

- Mechanistic Insights : Research highlighted in PMC articles indicates that compounds like this compound can alter gene expression and metabolic pathways by interacting with specific proteins involved in cellular signaling .

- Toxicological Studies : Investigations into the toxicity profiles of sulfonamide compounds have shown that while they are effective against pathogens, their safety profiles must be carefully evaluated through in vivo studies to assess potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-chloroaniline. Optimization includes controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification via recrystallization from ethanol/water mixtures improves purity (>95%), with monitoring by TLC and HPLC .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Compare H and C NMR signals with computed spectra (e.g., PubChem data) to validate substituent positions .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions common in sulfonamides) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 377.5) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility tests in DMSO, methanol, and aqueous buffers (pH 1–12). Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides generally show poor aqueous solubility but stability in acidic conditions due to protonation of the sulfonamide group .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and chloro substituents influence crystal packing?

- Methodological Answer : Perform X-ray diffraction to analyze intermolecular interactions. The bromine atom’s bulkiness may disrupt π-π stacking, while the chloro group on the phenyl ring directs hydrogen-bonding networks (e.g., C–H···Cl interactions). Compare with analogs like 4-chloro-N-(2,6-dimethylphenyl)benzamide to identify trends .

Q. What strategies resolve contradictions between computational and experimental data in molecular conformation studies?

- Methodological Answer : Use density functional theory (DFT) to model ground-state geometries and compare with X-ray structures. Discrepancies in dihedral angles (e.g., sulfonamide S–N–C–C torsion) may arise from crystal packing forces not accounted for in simulations. Validate with variable-temperature NMR to assess dynamic effects .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Methodological Answer : Design analogs with modified substituents (e.g., replacing Br with Cl or methyl groups) and test in enzyme inhibition assays (e.g., carbonic anhydrase). Use molecular docking to predict binding affinities, focusing on sulfonamide’s role in coordinating active-site metal ions. Cross-reference with bioactivity data from similar sulfonamides .

Q. What experimental design minimizes variability in assessing this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Apply factorial design (e.g., 2 matrix) to test variables: catalyst loading (Pd/C vs. Pd(PPh)), solvent (THF vs. DMF), and temperature (60–100°C). Monitor reaction progress via GC-MS and optimize for Suzuki-Miyaura coupling yields. Statistical analysis (ANOVA) identifies significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.